2-chloro-N-(4-methoxybenzyl)benzamide
CAS No.: 326898-89-9
Cat. No.: VC21435660
Molecular Formula: C15H14ClNO2
Molecular Weight: 275.73g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 326898-89-9 |
---|---|
Molecular Formula | C15H14ClNO2 |
Molecular Weight | 275.73g/mol |
IUPAC Name | 2-chloro-N-[(4-methoxyphenyl)methyl]benzamide |
Standard InChI | InChI=1S/C15H14ClNO2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18) |
Standard InChI Key | YSYXKXJZWPWTGA-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl |
Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl |
Introduction
Structural Characteristics and Physical Properties
Chemical Structure and Nomenclature
2-Chloro-N-(4-methoxybenzyl)benzamide belongs to the benzamide class of compounds, characterized by an amide bond connecting aromatic ring systems. Its structure features three key components:
-
A 2-chlorobenzoyl group forming the acyl portion of the amide
-
A nitrogen atom serving as the amide linkage
-
A 4-methoxybenzyl group attached to the nitrogen atom
This structure differs from the related compound 2-chloro-N-(4-methoxyphenyl)benzamide (CAS#:7508-77-2), which contains a 4-methoxyphenyl group directly attached to the amide nitrogen instead of a 4-methoxybenzyl group . The distinction lies in the additional methylene (-CH₂-) bridge in the 4-methoxybenzyl moiety, which likely influences the compound's conformational flexibility and physicochemical properties.
Physical and Chemical Properties
Based on structural analogies with similar benzamide compounds, the following physical and chemical properties can be estimated for 2-chloro-N-(4-methoxybenzyl)benzamide:
The presence of the 2-chloro substituent likely contributes to increased lipophilicity and decreased water solubility compared to unsubstituted benzamides . The 4-methoxy group on the benzyl moiety would be expected to contribute electron-donating properties, potentially affecting the electronic distribution across the molecule and its reactivity in various chemical transformations.
Synthesis and Preparation Methods
Optimization of Synthesis Conditions
Based on related synthetic procedures, optimal conditions for the synthesis of 2-chloro-N-(4-methoxybenzyl)benzamide might include:
The implementation of these conditions would likely yield the target compound with good purity. The synthesis methodology could be adapted from the protocol described for 2-methoxy-N-(4-methylphenyl)benzamide, which employs dichloromethane as a solvent and pyridine as a base at 30°C with continuous stirring for 3-4 hours .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the NMR data for similar benzamide derivatives , the predicted ¹H NMR spectrum would likely show:
-
Aromatic protons from both rings (δ 7.2-7.5 ppm)
-
Methoxy protons as a singlet (δ 3.7-3.8 ppm)
-
Methylene protons of the benzyl group (δ 4.4-4.6 ppm)
-
Amide proton (if detected) as a broad singlet (δ 7.5-8.0 ppm)
The ¹³C NMR spectrum would be expected to show approximately 15 signals, corresponding to the 15 carbon atoms in the structure, with characteristic peaks for:
-
Carbonyl carbon (δ 165-170 ppm)
-
Aromatic carbons (δ 115-140 ppm)
-
Methoxy carbon (δ 55-56 ppm)
-
Methylene carbon of the benzyl group (δ 43-45 ppm)
These predictions are based on the NMR patterns observed for other benzamide derivatives such as 2-chloro-N,N-dimethylbenzamide and 4-fluoro-N,N-dimethylbenzamide .
Infrared (IR) Spectroscopy
Expected characteristic IR absorption bands would include:
Functional Group | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
N-H stretching | 3300-3250 | Secondary amide |
C=O stretching | 1670-1630 | Amide carbonyl |
C-Cl stretching | 750-700 | Aryl chloride |
C-O-C stretching | 1260-1240 | Methoxy group |
Aromatic C=C | 1600-1400 | Aromatic rings |
Chromatographic Analysis
For the purification and analysis of 2-chloro-N-(4-methoxybenzyl)benzamide, high-performance liquid chromatography (HPLC) would be the method of choice. Based on the properties of similar benzamide compounds, recommended chromatographic conditions might include:
Parameter | Recommended Condition |
---|---|
Column | C18 reverse phase |
Mobile Phase | Acetonitrile/water gradient |
Detection | UV at 254 nm |
Flow Rate | 1.0 mL/min |
Sample Preparation | Dissolution in acetonitrile or methanol |
These conditions would likely provide efficient separation of the target compound from potential synthesis impurities or degradation products.
Applications and Biological Activity
Structure-Activity Relationships
Structure-activity relationships for benzamide derivatives suggest that:
-
The 2-chloro substituent often enhances binding affinity to certain receptors through halogen bonding interactions
-
The methoxy group frequently contributes to hydrogen bond acceptor properties
-
The amide linkage serves as both hydrogen bond donor and acceptor, critical for biological recognition
-
The relative positioning of substituents affects molecular conformation and binding orientation
These structural features collectively influence the compound's binding properties, potentially affecting its interaction with biological targets such as enzymes or receptors.
Comparison with Related Compounds
Structural Analogues
Several structural analogues of 2-chloro-N-(4-methoxybenzyl)benzamide appear in the literature, each with distinct structural features:
These structural variations would be expected to influence the compounds' physical properties, reactivity, and potential biological activities.
Comparative Properties
A comparison of estimated physical properties between 2-chloro-N-(4-methoxybenzyl)benzamide and its structural analogues reveals notable differences:
These comparative data highlight how subtle structural differences influence physicochemical properties, potentially affecting solubility, stability, and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume